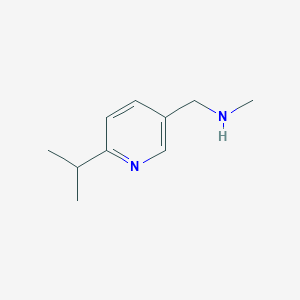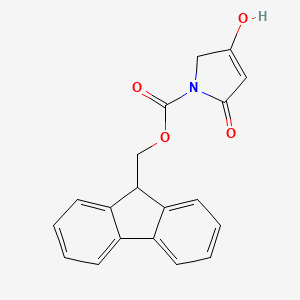
9H-fluoren-9-ylmethyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9H-fluoren-9-ylmethyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate is a complex organic compound that features a fluorenylmethyl protecting group attached to a pyrrole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate typically involves the reaction of fluorenylmethanol with a pyrrole derivative under specific conditions. The reaction often requires the use of a base such as sodium hydride (NaH) to deprotonate the hydroxyl group, facilitating the nucleophilic attack on the carbonyl carbon of the pyrrole derivative. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain precise control over reaction conditions. Solvent recovery and recycling systems would also be employed to minimize waste and reduce costs .
Analyse Des Réactions Chimiques
Types of Reactions
9H-fluoren-9-ylmethyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride (NaBH4).
Substitution: The fluorenylmethyl group can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (DCM).
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium hydride (NaH) in tetrahydrofuran (THF) for deprotonation followed by nucleophilic attack.
Major Products Formed
Oxidation: Formation of 9H-fluoren-9-ylmethyl 3-oxo-5-oxo-2H-pyrrole-1-carboxylate.
Reduction: Formation of 9H-fluoren-9-ylmethyl 3-hydroxy-5-hydroxy-2H-pyrrole-1-carboxylate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
9H-fluoren-9-ylmethyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism by which 9H-fluoren-9-ylmethyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The fluorenylmethyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 9H-fluoren-9-ylmethyl 3-aminopropylcarbamate hydrochloride
- 9H-fluoren-9-ylmethyl N-(pyridin-3-ylmethyl) carbamate
- 9H-fluoren-9-ylmethyl (2R,4R)-4-hydroxy-2-(hydroxymethyl)-1-pyrrolidinecarboxylate
Uniqueness
Compared to similar compounds, 9H-fluoren-9-ylmethyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a hydroxyl and a carbonyl group on the pyrrole ring allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C19H15NO4 |
|---|---|
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
9H-fluoren-9-ylmethyl 3-hydroxy-5-oxo-2H-pyrrole-1-carboxylate |
InChI |
InChI=1S/C19H15NO4/c21-12-9-18(22)20(10-12)19(23)24-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-9,17,21H,10-11H2 |
Clé InChI |
TWUPLRWPPRJHQZ-UHFFFAOYSA-N |
SMILES canonique |
C1C(=CC(=O)N1C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-Benzyl 3-ethyl 1-(1-(tert-butoxycarbonyl)piperidin-4-YL)-6,7-dihydro-1H-pyrazolo[4,3-C]pyridine-3,5(4H)-dicarboxylate](/img/structure/B13119720.png)
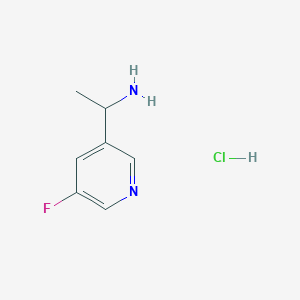
![1-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-5(1H)-one](/img/structure/B13119731.png)
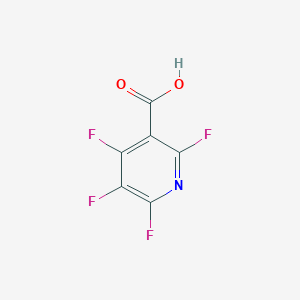
![4-{[5-(4-Pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}butanenitrile](/img/structure/B13119740.png)
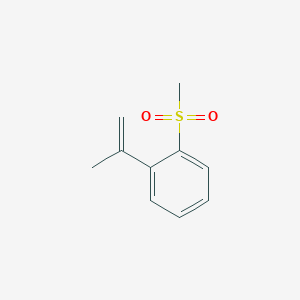

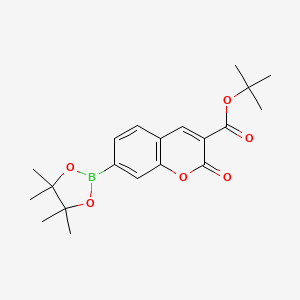
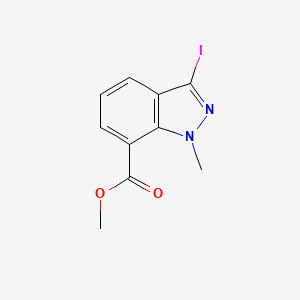
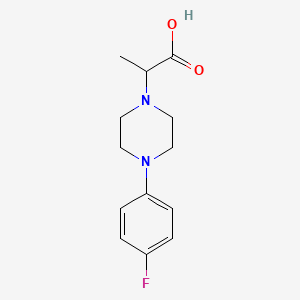

![7-Methyl-2,3-dihydroimidazo[1,2-c]pyrimidin-8-amine](/img/structure/B13119808.png)

